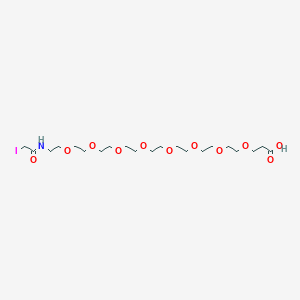

Iodoacetamido-PEG8-acid

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C21H40INO11 |

|---|---|

分子量 |

609.4 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-[2-[(2-iodoacetyl)amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |

InChI |

InChI=1S/C21H40INO11/c22-19-20(24)23-2-4-28-6-8-30-10-12-32-14-16-34-18-17-33-15-13-31-11-9-29-7-5-27-3-1-21(25)26/h1-19H2,(H,23,24)(H,25,26) |

InChIキー |

DWBDYRWMFAYNIL-UHFFFAOYSA-N |

正規SMILES |

C(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CI)C(=O)O |

製品の起源 |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to Iodoacetamido-PEG8-acid: A Heterobifunctional Linker for Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Iodoacetamido-PEG8-acid is a versatile, heterobifunctional crosslinking reagent that is instrumental in the field of bioconjugation. Its unique structure, featuring a terminal iodoacetamide (B48618) group and a carboxylic acid, bridged by an eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent and specific linkage of biomolecules. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, detailed experimental protocols for its application in protein modification, and a summary of relevant quantitative data. The mechanisms of its reactivity and a general experimental workflow are also visualized to facilitate its practical implementation in research and development.

Introduction

In the landscape of modern drug development, proteomics, and diagnostics, the precise modification and conjugation of biomolecules are paramount. This compound has emerged as a critical tool for these applications. It is a PEGylated crosslinker, where the iodoacetamide moiety offers specific reactivity towards sulfhydryl groups, primarily found on cysteine residues in proteins. Concurrently, the terminal carboxylic acid can be activated to form a stable amide bond with primary amine groups, such as those on lysine (B10760008) residues or the N-terminus of a protein.[1] The inclusion of the hydrophilic 8-unit PEG chain enhances the solubility and stability of the resulting conjugate, reduces immunogenicity, and provides a flexible spacer arm between the conjugated molecules.[2]

Properties of this compound

A clear understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation protocols.

| Property | Value | Reference |

| Chemical Formula | C21H40INO11 | [3] |

| Molecular Weight | 609.4 g/mol | [3] |

| Purity | Typically ≥ 95% | [2] |

| Appearance | White to off-white solid | |

| Solubility | Soluble in water, DMSO, DMF | [1] |

| Storage | Store at -20°C, protected from light and moisture | [1] |

Reaction Mechanisms and Kinetics

This compound's utility stems from its two distinct reactive functionalities.

Iodoacetamide Reaction with Thiols

The iodoacetamide group reacts with the sulfhydryl group of cysteine residues via an SN2 nucleophilic substitution reaction. This reaction is highly specific for thiols at a slightly alkaline pH. The deprotonated thiol (thiolate) acts as a nucleophile, attacking the carbon atom adjacent to the iodine, which is a good leaving group. This forms a stable thioether bond.[4]

Diagram of Iodoacetamide-Thiol Reaction

Caption: Reaction of the iodoacetamide group with a cysteine thiol.

The rate of this reaction is pH-dependent, as the concentration of the more nucleophilic thiolate anion increases with pH.

| pH | Second-Order Rate Constant (k) | Reference |

| 7.2 | 107 M⁻¹s⁻¹ (for thioredoxin) | [5][6] |

| 7.0 | ~0.6 M⁻¹s⁻¹ (for free cysteine) | [7] |

It is important to note that at higher pH values and with a large excess of the reagent, side reactions with other nucleophilic amino acid residues such as lysine, histidine, and methionine can occur.[8]

Carboxylic Acid Reaction with Amines (EDC/NHS Chemistry)

The terminal carboxylic acid can be coupled to primary amines using carbodiimide (B86325) chemistry, most commonly with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS).[9] EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate can then react with a primary amine to form an amide bond. However, the O-acylisourea intermediate is unstable in aqueous solutions and prone to hydrolysis. The addition of NHS stabilizes this intermediate by converting it to a more stable NHS ester, which then reacts efficiently with the amine.[10][11]

Diagram of EDC/NHS Amine Coupling

Caption: Activation and reaction of the carboxylic acid with a primary amine.

The efficiency of EDC/NHS coupling can vary depending on the protein and reaction conditions.

| Application | Reported Yield/Efficiency | Reference |

| DNA Conjugation | 68.3 ± 2.2% | [9] |

| Nanobody and Peptide on Nanoparticles | 58% to 84% | [9] |

| Protein on Microparticles | 2 to 3.5 µg/mL | [12] |

Experimental Protocols

The following protocols provide a general framework for using this compound. Optimization may be required for specific applications.

Protocol 1: Two-Step Conjugation - Thiol to Amine

This protocol is designed for crosslinking a thiol-containing molecule to an amine-containing molecule.

Materials:

-

Thiol-containing protein (Protein-SH)

-

Amine-containing protein (Protein-NH2)

-

This compound

-

Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0

-

Coupling Buffer: Phosphate-Buffered Saline (PBS), pH 7.2

-

Reaction Buffer for Thiol: 0.1 M Phosphate buffer, 5 mM EDTA, pH 8.0

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Quenching Solution: 2-Mercaptoethanol (B42355) and Hydroxylamine-HCl

-

Desalting Columns

Procedure:

Step 1: Conjugation of this compound to Protein-NH2

-

Dissolve Protein-NH2 in Activation Buffer.

-

Dissolve this compound in a small amount of DMSO or DMF and add to the Protein-NH2 solution at a 10- to 20-fold molar excess.

-

Add EDC to a final concentration of ~2 mM and Sulfo-NHS to a final concentration of ~5 mM.

-

Incubate for 15 minutes at room temperature.

-

Quench the unreacted EDC by adding 2-mercaptoethanol to a final concentration of 20 mM.

-

Remove excess reagents and byproducts using a desalting column equilibrated with Reaction Buffer for Thiol.

Step 2: Conjugation to Protein-SH

-

Dissolve Protein-SH in Reaction Buffer for Thiol. If necessary, reduce any disulfide bonds with a reducing agent like TCEP and subsequently remove the reducing agent.

-

Add the activated Iodoacetamido-PEG8-Protein-NH2 conjugate from Step 1 to the Protein-SH solution.

-

Incubate in the dark at room temperature for 2 hours or overnight at 4°C.

-

Quench any unreacted iodoacetamide groups by adding a small molar excess of a thiol-containing compound like L-cysteine.

-

Purify the final conjugate using size-exclusion chromatography (SEC) or another suitable purification method.

Protocol 2: PEGylation of a Cysteine Residue

This protocol is for modifying a protein with a free cysteine residue to attach the PEG linker, leaving the carboxylic acid available for subsequent reactions.

Materials:

-

Protein with a free cysteine residue (Protein-SH)

-

This compound

-

Reaction Buffer: 0.1 M Phosphate buffer, 5 mM EDTA, pH 8.0

-

Anhydrous DMSO or DMF

-

Quenching Reagent (e.g., L-cysteine)

-

Desalting or Size-Exclusion Chromatography columns

Procedure:

-

Dissolve the Protein-SH in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to expose the target cysteine, treat with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature.

-

Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

-

Add a 10- to 20-fold molar excess of the this compound solution to the protein solution.

-

Incubate the reaction mixture in the dark at room temperature for 1-2 hours or at 4°C overnight.

-

Quench the reaction by adding a 5- to 10-fold molar excess of a quenching reagent (relative to the this compound) and incubate for 15-30 minutes.

-

Purify the PEGylated protein using a desalting column or size-exclusion chromatography to remove unreacted reagents.

Experimental Workflow and Characterization

The successful conjugation and purification of the PEGylated protein should be verified using appropriate analytical techniques.

Diagram of a General Experimental Workflow

Caption: A general workflow for protein conjugation with this compound.

Characterization Techniques:

-

SDS-PAGE: A noticeable shift in the molecular weight of the protein band indicates successful PEGylation.

-

Mass Spectrometry (MS): Provides a precise measurement of the mass of the conjugate, confirming the addition of the PEG linker.

-

High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion (SEC) or reversed-phase (RP) HPLC can be used to separate the conjugate from the unconjugated protein and assess purity.

Conclusion

This compound is a powerful and versatile heterobifunctional linker that enables the precise and efficient conjugation of biomolecules. Its dual reactivity towards thiols and amines, combined with the beneficial properties of the PEG spacer, makes it an invaluable tool in the development of antibody-drug conjugates, the improvement of therapeutic protein pharmacokinetics, and a wide range of proteomics and diagnostic applications. By understanding its chemical properties and adhering to optimized experimental protocols, researchers can effectively leverage this compound to advance their scientific and therapeutic goals.

References

- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]

- 2. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. Differential reactivity of the functional sulfhydryl groups of cysteine-32 and cysteine-35 present in the reduced form of thioredoxin from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. benchchem.com [benchchem.com]

- 10. Enhancing conjugation rate of antibodies to carboxylates: Numerical modeling of conjugation kinetics in microfluidic channels and characterization of chemical over-exposure in conventional protocols by quartz crystal microbalance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. researchgate.net [researchgate.net]

An In-depth Technical Guide to Iodoacetamido-PEG8-acid: Structure, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Iodoacetamido-PEG8-acid is a heterobifunctional crosslinker that has emerged as a valuable tool in bioconjugation, drug delivery, and proteomics. Its unique structure, featuring a thiol-reactive iodoacetamide (B48618) group and an amine-reactive carboxylic acid group connected by a hydrophilic eight-unit polyethylene (B3416737) glycol (PEG) spacer, allows for the precise and stable linkage of diverse molecules. This guide provides a comprehensive overview of the structure, properties, and experimental considerations for the effective use of this compound in research and development.

Core Structure and Physicochemical Properties

This compound is a well-defined molecule with distinct reactive termini. The iodoacetamide group facilitates covalent bond formation with sulfhydryl groups, commonly found in cysteine residues of proteins and peptides. The carboxylic acid group, on the other hand, can be activated to form a stable amide bond with primary amines. The intervening PEG8 linker enhances solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the resulting conjugate.[]

Chemical Structure

Chemical Formula: C₂₁H₄₀INO₁₁[2]

Molecular Structure:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Reference(s) |

| Molecular Weight | ~609.5 g/mol | [3][4] |

| CAS Number | 1698019-88-3 | [4] |

| Purity | Typically ≥95% | [3][4] |

| Appearance | White to off-white solid or oil | |

| Solubility | Water, DMSO, DMF, DCM | [4] |

| Storage Conditions | -20°C, protected from light | [4] |

Reactivity and Experimental Protocols

The bifunctional nature of this compound allows for a variety of conjugation strategies. The iodoacetamide and carboxylic acid moieties can be reacted sequentially or, in some cases, in a one-pot synthesis, depending on the target molecules and desired outcome.

Iodoacetamide-Thiol Conjugation

The iodoacetamide group reacts specifically with free sulfhydryl groups via an S-alkylation reaction, forming a stable thioether bond. This reaction is highly efficient for targeting cysteine residues in proteins and peptides.

Reaction Mechanism:

References

Thiol-reactive PEG linkers for bioconjugation

An In-depth Technical Guide to Thiol-Reactive PEG Linkers for Bioconjugation

Introduction

Polyethylene glycol (PEG)ylation is a cornerstone strategy in drug development, enhancing the therapeutic properties of biomolecules by improving their solubility, stability, and pharmacokinetic profiles.[1] This process involves the covalent attachment of PEG chains to a biologic, such as a protein, peptide, or antibody fragment.[2][3] Among the various bioconjugation techniques, targeting thiol (sulfhydryl) groups on cysteine residues offers a high degree of selectivity and efficiency. Thiol-reactive PEG linkers are specifically designed to react with these free sulfhydryl groups, which are less abundant and often less accessible than amine groups, allowing for more precise, site-specific modification.[4][5]

This guide provides a comprehensive overview of the core chemistries, experimental protocols, and applications of common thiol-reactive PEG linkers for researchers, scientists, and drug development professionals.

Core Chemistry of Thiol-Reactive Functional Groups

The success of a thiol-based bioconjugation strategy hinges on the choice of the reactive functional group on the PEG linker. The most prevalent groups include maleimides, haloacetyls (iodoacetamides), pyridyl disulfides, and vinyl sulfones.[4] Each possesses a unique reaction mechanism, reactivity profile, and stability, making them suitable for different applications.

Maleimide (B117702) PEG Linkers

Maleimides are the most widely used thiol-reactive functional group due to their high selectivity and rapid reaction rates under mild, physiological conditions.[6][7]

-

Mechanism of Action : The conjugation occurs via a Michael addition reaction. The nucleophilic thiol group from a cysteine residue attacks the electron-deficient carbon-carbon double bond of the maleimide ring, forming a stable covalent thioether bond.[8][9] This reaction is highly efficient and chemoselective for thiols within a pH range of 6.5 to 7.5, where the reaction with thiols is approximately 1,000 times faster than with amines.[6][9]

-

Stability and Side Reactions : While the resulting thioether bond is generally considered stable, the succinimidyl ring is susceptible to hydrolysis at pH values above 7.5, which opens the ring to form a maleamic acid derivative that is unreactive towards thiols.[9] Furthermore, the thioether bond can undergo a retro-Michael reaction, leading to dissociation, although this is less common under physiological conditions.[9] A notable side reaction is the thiazine (B8601807) rearrangement, which can occur with an unprotected N-terminal cysteine, leading to impurities that can complicate purification and characterization.[8]

Haloacetyl (Iodoacetamide) PEG Linkers

Haloacetyl derivatives, particularly iodoacetamides, are another common class of thiol-reactive reagents.

-

Mechanism of Action : Iodoacetamides react with thiol groups via a nucleophilic substitution reaction (alkylation), forming a stable thioether bond.[10][11] The reaction involves the attack of the deprotonated thiol (thiolate anion) on the carbon atom bearing the iodine, displacing the iodide leaving group.

-

Reaction Conditions and Selectivity : The optimal pH for this reaction is between 8.0 and 8.5, where the thiol group is sufficiently deprotonated to be reactive.[10] However, iodoacetamides are less selective than maleimides and can exhibit off-target reactivity with other nucleophilic residues like histidine or methionine at higher pH.[10] The amide linkage formed is highly stable.[12]

Pyridyl Disulfide PEG Linkers

Pyridyl disulfide linkers react with thiols to form a new disulfide bond, a process that is readily reversible.

-

Mechanism of Action : This reaction is a thiol-disulfide exchange. The thiol group on the biomolecule attacks the disulfide bond of the linker, displacing a pyridine-2-thione leaving group. The result is a new, stable disulfide bond connecting the PEG linker to the protein.[13]

-

Reversibility : A key feature of this linkage is its reversibility. The disulfide bond can be cleaved by reducing agents, which is a desirable property for drug delivery systems where the payload needs to be released within the reducing environment of a target cell.[13]

Vinyl Sulfone PEG Linkers

Vinyl sulfones offer an alternative to maleimides for forming stable thioether linkages.

-

Mechanism of Action : Similar to maleimides, vinyl sulfones react with thiols via a Michael addition mechanism. The thiol group adds across the carbon-carbon double bond to form a stable thioether linkage.[13][14]

-

Reactivity and Stability : The reaction rate is generally slower compared to maleimides but can be accelerated by increasing the pH.[15] The resulting thioether bond is highly stable, making it a reliable choice for applications requiring long-term stability.[12][16]

Data Presentation: Comparison of Thiol-Reactive Linkers

The selection of a suitable linker depends on the specific requirements of the application, such as desired stability, reaction kinetics, and pH constraints.

| Functional Group | Reaction Type | Optimal pH | Bond Formed | Bond Stability | Key Advantages | Key Disadvantages |

| Maleimide | Michael Addition | 6.5 - 7.5[6][9] | Thioether | Stable, but ring can hydrolyze at pH > 7.5[9] | High selectivity, rapid reaction rate[6] | Potential for retro-Michael reaction and ring hydrolysis[9] |

| Iodoacetamide | Nucleophilic Substitution | 8.0 - 8.5[10] | Thioether | Very Stable[12] | Forms a highly stable bond[10] | Less selective than maleimides; can react with other residues[10] |

| Pyridyl Disulfide | Thiol-Disulfide Exchange | Neutral | Disulfide | Reversible[13] | Cleavable linkage, useful for drug release[13] | Unstable in reducing environments |

| Vinyl Sulfone | Michael Addition | 8.0 - 9.0 | Thioether | Very Stable[12] | Forms a very stable bond[12] | Slower reaction rate compared to maleimides[15] |

Experimental Protocols

Successful bioconjugation requires careful execution of several key steps, from preparing the biomolecule to purifying and characterizing the final conjugate.

Protocol for Reduction of Protein Disulfide Bonds

To make cysteine residues available for conjugation, existing disulfide bonds must often be reduced.[7][17]

-

Materials :

-

Protein solution (1-10 mg/mL)

-

Degassed reaction buffer (e.g., PBS, Tris, HEPES, pH 7.0-7.5)[17]

-

Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)

-

Inert gas (Argon or Nitrogen)

-

-

Procedure :

-

Dissolve the protein in the degassed buffer in a suitable reaction vessel.

-

Add a 10-100 fold molar excess of the reducing agent (TCEP is often preferred as it does not contain a thiol and does not require removal before conjugation).[17]

-

Flush the vessel with an inert gas to displace oxygen, which can promote re-oxidation of thiols.[17]

-

Incubate the mixture for 20-60 minutes at room temperature.[17]

-

If using DTT, remove the excess reducing agent via dialysis or size-exclusion chromatography (SEC) before proceeding to the conjugation step.[10]

-

General Protocol for PEGylation with Maleimide-PEG

This protocol provides a general workflow for conjugating a maleimide-activated PEG to a thiol-containing protein.

-

Materials :

-

Reduced protein solution (from Protocol 1)

-

Maleimide-PEG, dissolved in a compatible solvent (e.g., DMSO or DMF for poorly aqueous soluble PEGs)[17]

-

Reaction buffer (pH 6.5-7.5)

-

-

Procedure :

-

Prepare a stock solution of Maleimide-PEG in a suitable solvent immediately before use to minimize hydrolysis.[9]

-

Add a 5-20 fold molar excess of the Maleimide-PEG solution to the reduced protein solution.[7][17]

-

Mix thoroughly and flush the reaction vessel with an inert gas.

-

Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C.[7][17]

-

(Optional) Quench the reaction by adding a small molecule thiol (e.g., L-cysteine or beta-mercaptoethanol) to react with any excess Maleimide-PEG.

-

Proceed immediately to purification.

-

Purification of PEGylated Proteins by Size-Exclusion Chromatography (SEC)

SEC is a common method for separating the PEGylated conjugate from unreacted protein and excess PEG reagent based on differences in hydrodynamic radius.[18][]

-

Materials :

-

Procedure :

-

Equilibrate the SEC column with at least two column volumes of the filtered and degassed elution buffer.[20]

-

Load the crude reaction mixture onto the column.

-

Elute the sample with the equilibration buffer at a constant flow rate. The PEGylated conjugate, having a larger hydrodynamic radius, will typically elute first, followed by the unreacted protein and then the excess PEG reagent.[18]

-

Collect fractions and analyze them (e.g., by UV absorbance at 280 nm) to identify the desired product peak.

-

Pool the fractions containing the purified conjugate.

-

Characterization by MALDI-TOF Mass Spectrometry

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a powerful tool for confirming successful conjugation and determining the degree of PEGylation.[1][21][22]

-

Materials :

-

Purified PEGylated protein

-

MALDI matrix solution (e.g., sinapinic acid in acetonitrile/water with formic acid)[22]

-

MALDI target plate

-

-

Procedure :

-

Mix a small volume of the purified conjugate solution with the MALDI matrix solution.

-

Spot 0.5-1.0 µL of the mixture onto the MALDI target plate and allow it to air-dry completely (co-crystallization).[22]

-

Insert the target plate into the MALDI-TOF mass spectrometer.

-

Acquire the mass spectrum. The spectrum will show a series of peaks corresponding to the protein with different numbers of PEG chains attached. The mass difference between peaks will correspond to the mass of a single PEG chain, allowing for the determination of the degree of PEGylation.[1][23]

-

Mandatory Visualizations

Logical Workflow for Thiol-Reactive Bioconjugation

This diagram illustrates the sequential steps involved in a typical bioconjugation workflow using thiol-reactive PEG linkers.

Caption: General workflow for site-specific protein PEGylation.

Mechanism of Action for Antibody-Drug Conjugates (ADCs)

This diagram outlines the signaling pathway and mechanism by which an ADC, often created using thiol-reactive linkers, targets and eliminates cancer cells.

Caption: Targeted cell-killing mechanism of an Antibody-Drug Conjugate.

Applications in Drug Development

Thiol-reactive PEG linkers are instrumental in modern drug development, particularly in the creation of Antibody-Drug Conjugates (ADCs).[6][9][24] ADCs are highly targeted therapies that combine the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic drug.[][26]

The linker, which is often a PEG chain functionalized with a thiol-reactive group, covalently attaches the cytotoxic payload to the antibody.[3] Site-specific conjugation to engineered cysteine residues (THIOMABs) using maleimide chemistry allows for the production of homogeneous ADCs with a defined drug-to-antibody ratio (DAR), which is critical for ensuring a consistent safety and efficacy profile.[9][27] The PEG component of the linker can also improve the solubility and stability of the ADC.[28]

Upon administration, the antibody component of the ADC binds to a specific antigen on the surface of a cancer cell.[26][29] The ADC-antigen complex is then internalized, and the cytotoxic payload is released inside the cell, leading to apoptosis.[] This targeted delivery mechanism maximizes the drug's efficacy against cancer cells while minimizing exposure to healthy tissues, thereby reducing off-target toxicity.[29]

References

- 1. walshmedicalmedia.com [walshmedicalmedia.com]

- 2. researchgate.net [researchgate.net]

- 3. PEG Linkers & Their Applications | Biopharma PEG [biochempeg.com]

- 4. Thiol Reactive Linkers | BroadPharm [broadpharm.com]

- 5. Site-Specific PEGylation of Therapeutic Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mastering Maleimide Reactions in Bioconjugation: Your Ultimate Hands-On Guide | AxisPharm [axispharm.com]

- 7. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 8. bachem.com [bachem.com]

- 9. benchchem.com [benchchem.com]

- 10. leica-microsystems.com [leica-microsystems.com]

- 11. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 12. biopharminternational.com [biopharminternational.com]

- 13. idosi.org [idosi.org]

- 14. Vinyl sulfone: a versatile function for simple bioconjugation and immobilization - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. creativepegworks.com [creativepegworks.com]

- 16. researchgate.net [researchgate.net]

- 17. lumiprobe.com [lumiprobe.com]

- 18. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. MALDI linear TOF mass spectrometry of PEGylated (glyco)proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. covalx.com [covalx.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Applications of PEG Linkers - Biopharma PEG [biochempeg.com]

- 26. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Engineering THIOMABs for Site-Specific Conjugation of Thiol-Reactive Linkers | Springer Nature Experiments [experiments.springernature.com]

- 28. Application of PEG Linker | AxisPharm [axispharm.com]

- 29. labiotech.eu [labiotech.eu]

A Technical Guide to Cysteine-Specific Protein Modification Reagents

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the core chemistries, applications, and experimental considerations for the specific modification of cysteine residues in proteins. Cysteine's unique nucleophilicity, stemming from the reactivity of its thiol group, makes it a prime target for chemical biology and drug development.[1] The ability to selectively modify cysteine residues enables a wide range of applications, from fluorescently labeling proteins for imaging to developing targeted covalent inhibitors and antibody-drug conjugates (ADCs).

Core Chemistries for Cysteine Modification

A variety of electrophilic reagents have been developed to selectively target the thiol group of cysteine. The choice of reagent depends on the specific application, desired stability of the resulting bond, and the biochemical context. The most common classes of cysteine-specific modification reagents are haloacetamides and maleimides.

-

Haloacetamides (e.g., Iodoacetamide): These reagents react with the deprotonated thiol group (thiolate) of cysteine via a bimolecular nucleophilic substitution (SN2) reaction, forming a stable thioether bond.[2] The reaction is most efficient at a slightly alkaline pH of 8.0-8.5, where the thiol group is more readily deprotonated.[2] While highly stable, iodoacetamides can sometimes exhibit off-target reactivity with other nucleophilic amino acid residues like histidine and lysine (B10760008) at higher pH.[2]

-

Maleimides: These are highly popular reagents that react with thiols through a Michael-type addition across the double bond of the maleimide (B117702) ring.[2] This reaction is highly efficient and proceeds rapidly at a near-neutral pH range of 6.5-7.5.[2][3][4] At a pH of 7.0, the reaction of maleimides with thiols is approximately 1,000 times faster than with amines, ensuring high specificity.[2] However, the resulting thiosuccinimide adduct can be unstable and susceptible to a retro-Michael reaction, especially in the presence of other thiols like glutathione, which is abundant in the intracellular environment.[5][6][7] This can lead to the release of the conjugated molecule and potential off-target effects.[6][7]

-

Other Emerging Reagents: Research continues to yield novel reagents with improved kinetics and stability. For instance, chlorooximes have been shown to react with cysteine residues with very fast kinetics.[8] Organometallic reagents, such as Au(III) complexes, also offer rapid and selective cysteine conjugation.[9][10]

Data Presentation: Comparison of Cysteine Modification Reagents

The following table summarizes key quantitative data for common cysteine-specific modification reagents, allowing for easy comparison of their reactivity and the stability of their adducts.

| Reagent Class | Example Reagent | Reaction Mechanism | Optimal pH | Second-Order Rate Constant (k₂) with GSH (M⁻¹s⁻¹) | Adduct Stability |

| Haloacetamides | Iodoacetamide (IAM) | SN2 | 8.0 - 8.5 | ~1-10 | Very Stable (Thioether)[2] |

| Maleimides | N-ethylmaleimide (NEM) | Michael Addition | 6.5 - 7.5 | ~100-1,000 | Reversible (Thiosuccinimide)[5][6][7] |

| Chlorooximes | Fluorescein-Chlorooxime | Cycloaddition | ~7.4 | 306 ± 4 | Stable[8] |

| para-Quinone Methides | p-QM-NO₂ | Conjugate Addition | ~7.4 | up to 1.67 x 10⁴ | Stable |

| Organometallics | Au(III) Reagents | Reductive Elimination | ~7.4 | ~100 - 10,000 | Stable |

Signaling Pathways Regulated by Cysteine Modification

Cysteine modifications play a crucial role in regulating cellular signaling pathways, often acting as a molecular switch to modulate protein function in response to changes in the cellular redox environment.

Keap1-Nrf2 Pathway

The Keap1-Nrf2 pathway is a major regulator of the cellular antioxidant response. Under basal conditions, Keap1 binds to the transcription factor Nrf2, leading to its ubiquitination and subsequent degradation by the proteasome.[11] Keap1 is a cysteine-rich protein that acts as a redox sensor.[12][13] Upon exposure to oxidative or electrophilic stress, specific cysteine residues in Keap1 are modified, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[11][13] This allows Nrf2 to translocate to the nucleus and activate the transcription of antioxidant and cytoprotective genes.[11]

References

- 1. Quantitative reactivity profiling predicts functional cysteines in proteomes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. lumiprobe.com [lumiprobe.com]

- 4. Maleimide labeling of thiolated biomolecules [biosyn.com]

- 5. researchgate.net [researchgate.net]

- 6. d-nb.info [d-nb.info]

- 7. tandfonline.com [tandfonline.com]

- 8. Fast and Cysteine-Specific Modification of Peptides, Proteins and Bacteriophage Using Chlorooximes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. KEAP1-NRF2 Signaling and Autophagy in Protection against Oxidative and Reductive Proteotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Nrf2/Keap1/ARE signaling: Towards specific regulation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Heterobifunctional Crosslinkers with PEG Spacers

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of heterobifunctional crosslinkers featuring polyethylene (B3416737) glycol (PEG) spacers. It delves into their core properties, diverse applications, and the critical role of the PEG spacer in enhancing the performance of bioconjugates. Detailed experimental protocols and quantitative data are presented to facilitate practical application in research and development.

Introduction to Heterobifunctional Crosslinkers with PEG Spacers

Heterobifunctional crosslinkers are reagents that possess two different reactive functional groups, enabling the sequential and controlled conjugation of two distinct molecules.[][2] The incorporation of a polyethylene glycol (PEG) spacer between these reactive ends imparts several advantageous properties to the resulting bioconjugate.[3] These linkers are instrumental in a wide array of applications, including the development of antibody-drug conjugates (ADCs), protein-protein conjugation, and the functionalization of surfaces and nanoparticles.[4]

The PEG spacer is a hydrophilic and flexible chain composed of repeating ethylene (B1197577) glycol units.[3] Its presence can significantly improve the solubility and stability of the conjugated molecules, reduce steric hindrance, and minimize immunogenicity.[3][5] The length of the PEG spacer is a critical parameter that can be tailored to optimize the performance of the final conjugate.[6]

Core Advantages of PEG Spacers in Bioconjugation

The integration of a PEG spacer into a heterobifunctional crosslinker offers a multitude of benefits that address common challenges in bioconjugation:

-

Enhanced Solubility: The hydrophilic nature of the PEG chain increases the overall water solubility of the bioconjugate, which is particularly beneficial when working with hydrophobic drugs or proteins.[5]

-

Reduced Aggregation: By preventing intermolecular hydrophobic interactions, PEG spacers minimize the propensity for aggregation, a common issue that can lead to loss of activity and increased immunogenicity.[5]

-

Improved Stability: The PEG chain can create a protective hydration layer around the conjugated molecule, shielding it from enzymatic degradation and enhancing its stability in biological fluids.

-

Reduced Immunogenicity: The "stealth" properties conferred by the PEG spacer can mask immunogenic epitopes on the conjugated molecules, thereby reducing the likelihood of an immune response.[3]

-

Increased Bioavailability: By improving solubility and stability, and reducing clearance by the immune system, PEGylation can lead to a longer circulation half-life and improved pharmacokinetic profiles.

-

Reduced Steric Hindrance: The flexible PEG chain provides spatial separation between the conjugated molecules, which is crucial for maintaining their individual biological activities.

Common Classes of Heterobifunctional Crosslinkers with PEG Spacers

A wide variety of heterobifunctional crosslinkers with PEG spacers are commercially available, featuring different combinations of reactive groups to target specific functional groups on biomolecules. Some of the most common classes include:

-

NHS Ester-Maleimide Crosslinkers: These are widely used for conjugating primary amines (e.g., lysine (B10760008) residues in proteins) to sulfhydryl groups (e.g., cysteine residues). The N-hydroxysuccinimide (NHS) ester reacts with amines, while the maleimide (B117702) group reacts with sulfhydryls.[5]

-

DBCO-NHS Ester Crosslinkers: These linkers are employed in copper-free click chemistry. The dibenzocyclooctyne (DBCO) group reacts specifically with azide-functionalized molecules in a strain-promoted alkyne-azide cycloaddition (SPAAC) reaction, while the NHS ester targets primary amines.[7][8]

-

Maleimide-SVA Crosslinkers: Succinimidyl valerate (B167501) (SVA) esters, similar to NHS esters, react with primary amines. These crosslinkers, therefore, also facilitate the conjugation of amines to sulfhydryls.[9]

Quantitative Data of Common Heterobifunctional Crosslinkers

The selection of an appropriate crosslinker often depends on the desired spacer length and overall molecular weight. The following tables summarize the quantitative data for some commonly used heterobifunctional crosslinkers with PEG spacers.

Table 1: SM(PEG)n Series Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| SM(PEG)2 | 433.43 | 17.6 |

| SM(PEG)4 | 521.54 | 24.9 |

| SM(PEG)6 | 609.64 | 32.2 |

| SM(PEG)8 | 697.75 | 39.5 |

| SM(PEG)12 | 873.96 | 54.1 |

| SM(PEG)24 | 1398.59 | 95.2 |

Data sourced from Thermo Fisher Scientific.[4][10]

Table 2: DBCO-PEG-NHS Ester Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) | Spacer Arm Length (Å) |

| DBCO-PEG4-NHS Ester | 649.68 | 15.4 |

Data sourced from Baseclick GmbH and Vector Laboratories.[7][8]

Table 3: Maleimide-PEG-SVA Crosslinkers

| Crosslinker | Molecular Weight ( g/mol ) |

| MAL-PEG-SVA | 2000 |

| MAL-PEG-SVA | 3400 |

| MAL-PEG-SVA | 5000 |

Data sourced from Laysan Bio.[9]

Experimental Protocols

This section provides detailed methodologies for key applications of heterobifunctional crosslinkers with PEG spacers.

Two-Step Protein-Protein Crosslinking using SM(PEG)n

This protocol describes the conjugation of a protein with available primary amines (Protein-NH2) to a protein with a free sulfhydryl group (Protein-SH) using an SM(PEG)n crosslinker.[8]

Materials:

-

Protein-NH2 in an amine-free buffer (e.g., PBS, pH 7.2-7.5)

-

Protein-SH in a sulfhydryl-preserving buffer (e.g., PBS with 1-5 mM EDTA, pH 6.5-7.5)

-

SM(PEG)n crosslinker

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Desalting columns

-

Quenching reagent (e.g., 1M Tris-HCl, pH 8.0)

Procedure:

-

Preparation of Crosslinker Stock Solution: Immediately before use, dissolve the SM(PEG)n crosslinker in anhydrous DMSO to a concentration of 10-25 mM.

-

Activation of Protein-NH2:

-

Dissolve Protein-NH2 in conjugation buffer to a concentration of 1-5 mg/mL.

-

Add a 10- to 50-fold molar excess of the SM(PEG)n stock solution to the Protein-NH2 solution.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Removal of Excess Crosslinker:

-

Remove non-reacted crosslinker using a desalting column equilibrated with the conjugation buffer.

-

-

Conjugation to Protein-SH:

-

Immediately add the desalted, maleimide-activated Protein-NH2 to the Protein-SH solution. A 1:1 molar ratio is a good starting point, but the optimal ratio should be determined empirically.

-

Incubate the reaction for 30-60 minutes at room temperature or 2 hours at 4°C.

-

-

Quenching of Reaction:

-

Add a quenching reagent, such as cysteine or 2-mercaptoethanol, to a final concentration of 10-50 mM to quench the unreacted maleimide groups. Incubate for 15 minutes at room temperature.

-

-

Purification of the Conjugate:

-

Purify the final protein-protein conjugate using size-exclusion chromatography (SEC) or other appropriate purification methods to remove unreacted proteins and quenching reagents.

-

Antibody-Drug Conjugation using DBCO-PEG-NHS Ester

This protocol outlines the conjugation of an azide-modified drug to an antibody using a DBCO-PEG-NHS ester linker via copper-free click chemistry.[6][11]

Materials:

-

Antibody in an amine-free buffer (e.g., PBS, pH 8.0-8.5) at 1-2 mg/mL.

-

Azide-modified drug.

-

DBCO-PEG-NHS Ester.

-

Anhydrous DMSO.

-

Desalting columns.

-

Tris buffer (100 mM, pH 8.0).

Procedure:

-

Preparation of DBCO-PEG-NHS Ester Stock Solution: Prepare a fresh 10 mM solution of DBCO-PEG-NHS ester in anhydrous DMSO immediately before use.

-

Antibody Activation:

-

Add a 20-30 fold molar excess of the DBCO-PEG-NHS ester solution to the antibody solution. The final DMSO concentration should be below 20%.

-

Incubate at room temperature for 60 minutes.[11]

-

-

Quenching of Activation Reaction:

-

Add Tris buffer to a final concentration of 10 mM to quench the unreacted NHS ester.

-

Incubate for 15 minutes at room temperature.[11]

-

-

Removal of Excess Linker:

-

Remove the excess DBCO-PEG-NHS ester and quenching reagent using a desalting column equilibrated with PBS.

-

-

Click Chemistry Conjugation:

-

Add a 2-4 fold molar excess of the azide-modified drug to the DBCO-activated antibody.

-

Incubate overnight at 4°C.[11]

-

-

Purification of the ADC:

-

Purify the final antibody-drug conjugate using SEC or other suitable chromatography methods to remove the unreacted drug.

-

Surface Modification of Nanoparticles using Maleimide-PEG-SVA

This protocol describes the functionalization of a surface (e.g., gold nanoparticles) with thiol-containing molecules using a Maleimide-PEG-SVA crosslinker.[2]

Materials:

-

Citrate-stabilized gold nanoparticles.

-

Maleimide-PEG-SVA.

-

Thiol-containing molecule for attachment.

-

Appropriate buffer (e.g., PBS, pH 7.0-7.5).

-

Centrifugation equipment.

Procedure:

-

Surface Activation with Maleimide-PEG-SVA:

-

Mix the citrate-stabilized gold nanoparticles with a solution of Maleimide-PEG-SVA in a suitable buffer. The optimal concentration of the crosslinker should be determined experimentally.

-

Allow the ligand exchange reaction to proceed for approximately 30 minutes at room temperature.[2]

-

-

Purification of Activated Nanoparticles:

-

Purify the maleimide-functionalized nanoparticles by centrifugation to remove the excess, unreacted crosslinker.

-

-

Conjugation of Thiol-Containing Molecule:

-

Resuspend the purified maleimide-functionalized nanoparticles in a fresh buffer.

-

Add the thiol-containing molecule to the nanoparticle suspension.

-

Incubate the reaction for 1-2 hours at room temperature.

-

-

Final Purification:

-

Purify the functionalized nanoparticles by centrifugation to remove any unreacted thiol-containing molecules.

-

Visualization of Key Biological Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways targeted by ADCs and a general experimental workflow for bioconjugation.

Signaling Pathways

Antibody-drug conjugates are often designed to target cell surface receptors that are overexpressed in cancer cells, such as HER2 and EGFR. Upon binding and internalization, the ADC can disrupt critical downstream signaling pathways, leading to cell cycle arrest and apoptosis.[12][]

Caption: HER2 Signaling Pathway Targeted by an Antibody-Drug Conjugate.

Caption: EGFR Signaling Pathway and Interruption by an Antibody-Drug Conjugate.

Experimental Workflow

The following diagram illustrates a generalized workflow for a two-step bioconjugation reaction using a heterobifunctional crosslinker.

Caption: General Workflow for a Two-Step Heterobifunctional Crosslinking Reaction.

Conclusion

Heterobifunctional crosslinkers with PEG spacers are indispensable tools in modern bioconjugation and drug development. Their unique combination of dual reactivity and the beneficial properties of the PEG spacer allows for the creation of highly stable, soluble, and effective bioconjugates with improved pharmacokinetic profiles. The ability to precisely control the conjugation process and tailor the linker length provides researchers with a powerful platform for developing next-generation therapeutics and research reagents. This guide provides the foundational knowledge and practical protocols to effectively utilize these versatile molecules in a variety of scientific applications.

References

- 2. wilhelm-lab.com [wilhelm-lab.com]

- 3. Antibody–drug conjugates in cancer therapy: mechanisms and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Antibody-Drug Conjugates Targeting the Human Epidermal Growth Factor Receptor Family in Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tools.thermofisher.com [tools.thermofisher.com]

- 9. mdpi.com [mdpi.com]

- 10. EGFR-Directed ADCs for Cancer Treatment | Biopharma PEG [biochempeg.com]

- 11. help.lumiprobe.com [help.lumiprobe.com]

- 12. Antibody drug conjugates targeting HER2: Clinical development in metastatic breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Alkylation of Cysteine Residues by Iodoacetamide: A Technical Guide for Researchers

An in-depth exploration of the reaction mechanism, experimental protocols, and applications in protein research and drug development.

Introduction

Iodoacetamide (B48618) (IAA) is a widely utilized alkylating agent in biochemistry and proteomics, primarily for the covalent modification of cysteine residues.[1][2] Its ability to form a stable thioether bond with the sulfhydryl group of cysteine makes it an indispensable tool for preventing the formation of disulfide bonds, a critical step in protein sequencing, peptide mapping, and mass spectrometry-based proteomics.[2][3][4] This technical guide provides a comprehensive overview of the iodoacetamide reaction with cysteine, including its mechanism, specificity, and the factors that influence its efficiency. Detailed experimental protocols and applications in drug development and signaling pathway elucidation are also presented to provide researchers, scientists, and drug development professionals with a thorough understanding of this fundamental biochemical technique.

The Core Reaction: Mechanism and Specificity

The primary reaction of iodoacetamide with proteins involves the S-alkylation of the thiol group (-SH) of cysteine residues.[2] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. Under slightly alkaline conditions, the cysteine thiol group deprotonates to form a more nucleophilic thiolate anion (-S⁻). This anion then attacks the electrophilic carbon atom of iodoacetamide, leading to the displacement of the iodide ion and the formation of a stable S-carboxyamidomethyl-cysteine derivative.[5] This modification adds a carbamidomethyl group with a mass of 57.07 Da to the cysteine residue.[6]

While iodoacetamide exhibits a strong preference for cysteine residues, it can also react with other nucleophilic amino acid side chains, particularly at higher pH values and concentrations.[7][8] These off-target reactions can occur with methionine, histidine, lysine, aspartic acid, glutamic acid, and the N-terminus of peptides.[7][9] Therefore, careful control of reaction conditions, especially pH, is crucial to ensure the specificity of cysteine alkylation.[6][10]

Factors Influencing the Reaction

Several factors can significantly impact the efficiency and specificity of the iodoacetamide-cysteine reaction:

-

pH: The reaction rate is highly pH-dependent. A slightly alkaline pH of 8.0-8.5 is generally considered optimal as it promotes the formation of the more reactive thiolate anion from the cysteine thiol group.[11][12] At higher pH values, the risk of off-target reactions with other amino acids increases.[8][10]

-

Temperature: Alkylation reactions are typically performed at room temperature or 37°C to enhance the reaction rate.[4] However, higher temperatures can also increase the likelihood of side reactions.[9]

-

Concentration: A sufficient molar excess of iodoacetamide over the reducing agent (used to break disulfide bonds prior to alkylation) is necessary to ensure complete alkylation of all cysteine residues.[13]

-

Light Sensitivity: Iodoacetamide is light-sensitive and should be protected from light during storage and use to prevent degradation.[6][14] Fresh solutions should be prepared immediately before use.[8][15]

Data Presentation: Quantitative Parameters

The following tables summarize key quantitative data related to the iodoacetamide reaction with cysteine.

| Parameter | Value | Reference |

| Second-Order Rate Constant (pH 7) | ~0.6 M⁻¹s⁻¹ (~36 M⁻¹min⁻¹) | [7][16] |

| Mass Shift upon Alkylation | +57.07 Da | [6] |

| Amino Acid | pKa of Side Chain | Relative Reactivity with Iodoacetamide | Conditions Favoring Reactivity | Reference |

| Cysteine | ~8.3 | +++++ | pH > 8.0 | [10] |

| Histidine | ~6.0 | ++ | pH > 6.0 | [10][17] |

| Lysine | ~10.5 | + | pH > 9.0 | [10] |

| Methionine | N/A | ++ | Low pH (for selective alkylation) | [10][18] |

| Tyrosine | ~10.5 | + | High pH | [10] |

Mandatory Visualizations

Figure 1: S-alkylation of a cysteine residue by iodoacetamide.

Figure 2: A typical workflow for protein alkylation with iodoacetamide.

Figure 3: Inhibition of a signaling pathway by iodoacetamide.

Experimental Protocols

The following are detailed methodologies for the alkylation of cysteine residues in proteins using iodoacetamide.

In-Solution Protein Alkylation for Mass Spectrometry

This protocol is suitable for protein mixtures in solution, such as cell lysates or purified protein samples, prior to enzymatic digestion and mass spectrometry analysis.[19]

Materials:

-

Protein sample (10-100 µg)

-

Denaturation buffer: 8 M urea (B33335) in 100 mM Tris-HCl, pH 8.5[15]

-

Reducing agent: 1 M Dithiothreitol (B142953) (DTT) or 1 M Tris(2-carboxyethyl)phosphine (TCEP)

-

Alkylating agent: 500 mM Iodoacetamide (IAA), freshly prepared in water[15]

-

Quenching solution: 1 M DTT

-

Digestion buffer: 25 mM Tris-HCl, pH 8.2 or 50 mM Ammonium Bicarbonate (AmBic)

-

Calcium Chloride (CaCl₂) solution: 0.1 M

-

Protease (e.g., Trypsin)

-

Thermomixer or heating block

Procedure:

-

Protein Solubilization and Denaturation:

-

Resuspend the protein sample in an appropriate volume of denaturation buffer (e.g., 60-100 µL).[15]

-

-

Reduction:

-

Alkylation:

-

Quenching:

-

Add DTT to a final concentration of 5 mM to quench any unreacted iodoacetamide.

-

Incubate for 15 minutes at room temperature in the dark.[15]

-

-

Sample Preparation for Digestion:

-

Proteolytic Digestion:

-

Downstream Processing:

-

The digested sample is now ready for desalting and analysis by mass spectrometry.

-

In-Gel Protein Alkylation

This protocol is used for proteins that have been separated by gel electrophoresis.[19]

Materials:

-

Coomassie-stained gel with protein band(s) of interest

-

Destaining solution: 50% acetonitrile (B52724) (ACN) in 50 mM Ammonium Bicarbonate (AmBic)

-

Reducing solution: 10 mM DTT in 100 mM AmBic

-

Alkylation solution: 55 mM Iodoacetamide in 100 mM AmBic, freshly prepared

-

Wash solution: 100 mM AmBic

-

Dehydration solution: 100% Acetonitrile (ACN)

-

SpeedVac or similar vacuum concentrator

Procedure:

-

Excision and Destaining:

-

Excise the protein band(s) of interest from the gel and cut them into small pieces (~1x1 mm).

-

Place the gel pieces in a microcentrifuge tube.

-

Wash the gel pieces with water, then add destaining solution and incubate until the Coomassie blue is removed. Repeat as necessary.

-

-

Dehydration:

-

Remove the destaining solution and dehydrate the gel pieces by adding 100% ACN and incubating for 10-15 minutes.

-

Remove the ACN and dry the gel pieces completely in a SpeedVac.

-

-

Reduction:

-

Rehydrate the gel pieces in the reducing solution, ensuring they are fully submerged.

-

Incubate for 45-60 minutes at 56°C.

-

Cool the sample to room temperature.

-

-

Alkylation:

-

Remove the reducing solution and add the freshly prepared alkylation solution.

-

Incubate for 30 minutes at room temperature in complete darkness.[19]

-

-

Washing and Dehydration:

-

Remove the alkylation solution and wash the gel pieces with 100 mM AmBic for 10 minutes.

-

Dehydrate the gel pieces with 100% ACN.

-

Dry the gel pieces completely in a SpeedVac.

-

-

In-Gel Digestion:

-

The gel pieces are now ready for rehydration with a protease solution for in-gel digestion.

-

Applications in Research and Drug Development

The reaction of iodoacetamide with cysteine residues has numerous applications:

-

Proteomics and Peptide Mapping: By blocking disulfide bond formation, iodoacetamide ensures that proteins are fully denatured and accessible to proteolytic enzymes, leading to more complete digestion and improved peptide coverage in mass spectrometry analysis.[2][4]

-

Irreversible Enzyme Inhibition: Iodoacetamide acts as an irreversible inhibitor of enzymes that have a cysteine residue in their active site, such as cysteine peptidases and protein tyrosine phosphatases.[1][17] This property is valuable for studying enzyme mechanisms and for the development of targeted inhibitors.

-

Cysteine Reactivity Profiling: Isotopically labeled iodoacetamide probes can be used to quantitatively profile the reactivity of cysteine residues across the proteome, providing insights into their functional state and modification by drugs or other molecules.[20][21]

-

Disulfide Bond Mapping: Comparing peptide maps of a protein with and without reduction and alkylation allows for the identification of cysteine residues involved in disulfide bonds.[11][22]

Conclusion

The alkylation of cysteine residues by iodoacetamide is a robust and widely adopted technique in protein science. A thorough understanding of the reaction's mechanism, influencing factors, and potential off-target effects is essential for its successful application. By following well-defined protocols and carefully controlling reaction conditions, researchers can effectively utilize iodoacetamide to gain valuable insights into protein structure, function, and regulation, thereby advancing both basic research and the development of novel therapeutics.

References

- 1. Iodoacetamide - Wikipedia [en.wikipedia.org]

- 2. nbinno.com [nbinno.com]

- 3. interchim.fr [interchim.fr]

- 4. Protein Alkylation: Exploring Techniques and Applications - Creative Proteomics [creative-proteomics.com]

- 5. Carboxymethylation of Cysteine Using Iodoacetamide/ Iodoacetic Acid | Springer Nature Experiments [experiments.springernature.com]

- 6. cdn.gbiosciences.com [cdn.gbiosciences.com]

- 7. benchchem.com [benchchem.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

- 14. Reduction and alkylation of protein lysates for LC-MS (proteomics) using dithiothreitol (DTT) and iodoaceta... [protocols.io]

- 15. proteomicsresource.washington.edu [proteomicsresource.washington.edu]

- 16. Fast Cysteine Bioconjugation Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mpbio.com [mpbio.com]

- 18. pubs.acs.org [pubs.acs.org]

- 19. benchchem.com [benchchem.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. sciex.com [sciex.com]

The Pivotal Role of the PEG8 Spacer in Modern Bioconjugates: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The covalent attachment of molecules, or bioconjugation, is a cornerstone of modern therapeutic and diagnostic development. The linker connecting these molecular entities is not a mere passive spacer but a critical determinant of the resulting bioconjugate's overall efficacy, stability, and pharmacokinetic profile. Among the diverse array of available linkers, the polyethylene (B3416737) glycol (PEG) spacer, particularly the monodisperse 8-unit PEG (PEG8), has emerged as a vital tool. This technical guide provides an in-depth exploration of the multifaceted role of the PEG8 spacer in bioconjugates, supported by quantitative data, detailed experimental protocols, and visual representations of key biological and experimental processes.

The PEG8 Spacer: Structure and Physicochemical Properties

A PEG8 spacer is a discrete PEG (dPEG®) linker, meaning it possesses a precisely defined length and molecular weight, composed of eight repeating ethylene (B1197577) oxide units.[1] This uniformity is crucial for producing homogenous bioconjugates with consistent and reproducible pharmacological profiles.[1] The inherent hydrophilicity, flexibility, and biocompatibility of the PEG8 chain confer significant advantages to the resulting bioconjugate.[2]

The core structure of a PEG8 spacer imparts significant water solubility, a key attribute for enhancing the overall solubility of hydrophobic molecules to which it is conjugated.[1] This property is critical in the development of therapeutics such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs), which often involve highly hydrophobic cytotoxic payloads or small molecule inhibitors.[3][4]

| Property | Value | Source |

| Chemical Formula (backbone) | C₁₆H₃₄O₉ | [1] |

| Molecular Weight (backbone) | ~370.4 g/mol | [1] |

| Spacer Arm Length | ~29.8 Å | [1] |

| Number of PEG Units | 8 | [1] |

| Note: The exact molecular weight and formula will vary depending on the reactive functional groups at each end of the PEG8 chain. |

Core Advantages of Employing PEG8 Spacers

The incorporation of a PEG8 spacer into a bioconjugate design offers a multitude of advantages over traditional alkyl chain spacers.[2] These benefits stem directly from its unique physicochemical properties.

-

Improved Solubility and Reduced Aggregation : The hydrophilic nature of the PEG8 spacer enhances the water solubility of hydrophobic drugs and proteins, which can prevent aggregation and improve the stability of the final conjugate.[][6] This is particularly crucial for ADCs, where the conjugation of hydrophobic payloads can lead to aggregation and rapid clearance from circulation.[7]

-

Enhanced Pharmacokinetics : The flexible PEG8 chain creates a hydration shell around the bioconjugate, increasing its hydrodynamic size.[8] This "stealth" effect leads to reduced renal clearance and a significantly prolonged circulation half-life.[8][9]

-

Reduced Immunogenicity : The PEG cloud can mask potentially immunogenic epitopes on the biomolecule, reducing the risk of an undesired immune response.[1][8]

-

Optimized Spatial Separation : The defined length of the PEG8 spacer provides optimal distancing between the conjugated molecules. This separation minimizes steric hindrance, ensuring that each component can function effectively. For instance, in an ADC, it allows the antibody to bind to its target antigen without interference from the drug payload.[1]

-

Precise Drug-to-Antibody Ratio (DAR) : In ADC development, achieving a specific and uniform DAR is critical for efficacy and safety. The use of monodisperse PEG8 linkers facilitates controlled conjugation, leading to a more homogenous product with a well-defined DAR.[1][10]

Key Applications in Drug Development

The advantageous properties of PEG8 spacers have made them integral to the design of several classes of advanced therapeutics, most notably Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Antibody-Drug Conjugates (ADCs)

In ADCs, a potent cytotoxic payload is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker is a critical component of ADC design.[1] The recently approved ADC, Zynlonta® (loncastuximab tesirine), utilizes a linker containing a PEG8 chain to help balance the hydrophobicity of the cytotoxic payload, improve the ADC's stability, and ensure efficient drug release inside the target cell.[1]

The inclusion of a PEG8 spacer can significantly impact the clearance rate of an ADC. As shown in the table below, increasing the PEG linker length generally leads to a decrease in the clearance rate, thereby extending the circulation time of the ADC.

| PEG Linker Length | Clearance Rate (mL/kg/day) | Fold Change vs. Non-PEGylated |

| No PEG | ~8.5 | 1.0 |

| PEG2 | ~7.0 | 0.82 |

| PEG4 | ~5.5 | 0.65 |

| PEG6 | ~4.0 | 0.47 |

| PEG8 | ~2.5 | 0.29 |

| PEG12 | ~2.5 | 0.29 |

| PEG24 | ~2.5 | 0.29 |

| Data synthesized from a study on non-binding IgG conjugated to MMAE with a DAR of 8.[9] |

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that co-opt the cell's ubiquitin-proteasome system to selectively degrade target proteins.[4] A PROTAC consists of a ligand that binds the target protein and another that recruits an E3 ubiquitin ligase, connected by a linker. The length, flexibility, and composition of this linker are critical for the formation of a stable and productive ternary complex between the target protein, the PROTAC, and the E3 ligase.[11]

The PEG8 linker provides a specific and optimized distance and degree of flexibility to correctly orient the target protein and the E3 ligase for efficient ubiquitination and subsequent degradation.[4]

Below is a summary of the in vitro degradation performance of an exemplary IDO1-targeting PROTAC constructed using a thalidomide-based CRBN ligand and a PEG8 linker.

| PROTAC Concentration (nM) | % IDO1 Degradation |

| 1 | 15% |

| 10 | 45% |

| 100 | 85% |

| 1000 | 95% |

| Data adapted from a study on IDO1-targeting PROTACs.[4] |

Experimental Protocols

Synthesis of a PEG8-Containing Bioconjugate (via Reductive Amination)

This protocol describes the conjugation of an amine-containing molecule (e.g., a protein) with an m-PEG8-aldehyde linker.

Materials and Reagents:

-

m-PEG8-aldehyde

-

Amine-containing molecule (e.g., protein, peptide)

-

Sodium cyanoborohydride (NaBH₃CN)

-

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.2-7.5

-

Quenching Buffer: 1 M Tris-HCl, pH 7.5

-

Anhydrous Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF)

-

Purification columns (e.g., Size Exclusion Chromatography - SEC)

-

Dialysis tubing or centrifugal filters

Procedure:

-

Reagent Preparation:

-

Allow the vial of m-PEG8-aldehyde to come to room temperature before opening. Prepare a stock solution (e.g., 10-50 mg/mL) in anhydrous DMSO or DMF.

-

Prepare a fresh stock solution of sodium cyanoborohydride (e.g., 1 M) in 100 mM NaOH.

-

Dissolve the amine-containing molecule in the conjugation buffer to a final concentration of 1-10 mg/mL.[12]

-

-

Conjugation Reaction:

-

Add the m-PEG8-aldehyde stock solution to the molecule solution to achieve the desired molar excess of PEG (a 10-50 fold molar excess is a good starting point).[12]

-

Gently mix and allow the reaction to proceed for 30 minutes at room temperature to form the Schiff base.[12]

-

Add the sodium cyanoborohydride stock solution to a final concentration of 20-50 mM to reduce the Schiff base to a stable secondary amine linkage.[12]

-

Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching:

-

Add the quenching buffer to a final concentration of 50 mM to quench any unreacted aldehyde groups. Incubate for 30 minutes at room temperature.[13]

-

-

Purification:

-

Remove excess PEG reagent and byproducts by dialysis, tangential flow filtration, or size-exclusion chromatography (SEC).

-

Characterization of PEGylated Bioconjugates

A. Determination of Protein Concentration:

-

Measure the absorbance of the purified conjugate at 280 nm using a spectrophotometer. The protein concentration can be calculated using the Beer-Lambert law and the protein's extinction coefficient.

B. Assessment of Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SE-HPLC):

-

System: SE-HPLC system with a UV detector (280 nm).

-

Column: A size-exclusion column suitable for the molecular weight range of the protein.

-

Mobile Phase: A suitable buffer, such as 0.1 M sodium phosphate, 0.15 M NaCl, pH 6.8.

-

Procedure:

-

Equilibrate the column with the mobile phase.

-

Inject the protein conjugate solution (e.g., 1 mg/mL).

-

Monitor the elution profile at 280 nm. The percentage of monomer, dimer, and higher-order aggregates can be determined by integrating the peak areas.[2]

-

C. Determination of the Degree of PEGylation by ¹H NMR Spectroscopy:

-

This method can be used to determine the average number of PEG chains attached to a protein.[14]

-

The bioconjugate is analyzed by ¹H NMR, and the degree of PEGylation is calculated by comparing the integral of the PEG methylene (B1212753) protons to the integral of specific protein protons.[14][15]

Visualizing the Role of PEG8 Spacers

PROTAC Mechanism of Action

The following diagram illustrates the mechanism by which a PROTAC, utilizing a flexible linker such as PEG8, facilitates the ubiquitination and subsequent degradation of a target protein.

Caption: PROTAC-mediated protein degradation workflow.

Experimental Workflow for ADC Synthesis and Characterization

This diagram outlines the general workflow for the synthesis and characterization of an antibody-drug conjugate (ADC) incorporating a PEG8 linker.

Caption: General workflow for ADC synthesis and characterization.

Conclusion

The PEG8 spacer is a powerful and versatile tool in the field of bioconjugation, offering a unique combination of properties that can significantly enhance the therapeutic potential of complex biologics. Its ability to improve solubility, stability, and pharmacokinetic profiles, while providing optimal spatial separation and enabling the creation of homogenous conjugates, has made it a linker of choice in the development of cutting-edge therapeutics like ADCs and PROTACs. A thorough understanding of the principles of PEGylation, combined with robust experimental design and rigorous characterization, is essential for leveraging the full potential of the PEG8 spacer in the development of next-generation biopharmaceuticals.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 6. labinsights.nl [labinsights.nl]

- 7. books.rsc.org [books.rsc.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. vectorlabs.com [vectorlabs.com]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. Determination of the degree of PEGylation of protein bioconjugates using data from proton nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

In-Depth Technical Guide: Iodoacetamido-PEG8-acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Iodoacetamido-PEG8-acid, a heterobifunctional crosslinker used in bioconjugation, particularly in the field of drug development and proteomics. This document details the molecule's chemical properties, its reaction mechanism, a detailed protocol for protein conjugation, and methods for the purification of the resulting PEGylated proteins.

Core Concepts

This compound is a versatile PEGylation reagent that features a terminal iodoacetamide (B48618) group and a carboxylic acid moiety, separated by an eight-unit polyethylene (B3416737) glycol (PEG) spacer.[1][2][3][4] The iodoacetamide group is a thiol-reactive functional group that specifically targets cysteine residues in proteins and peptides, forming a stable thioether bond.[5][6] The carboxylic acid group can be activated to react with primary amines, such as those on lysine (B10760008) residues or the N-terminus of a protein, forming a stable amide bond.[1][3][4] The hydrophilic PEG spacer enhances the solubility and bioavailability of the conjugated molecule.[2][5]

This dual functionality allows for precise, site-specific modification of biomolecules, making it a valuable tool in the development of antibody-drug conjugates (ADCs), targeted drug delivery systems, and in proteomics research.[1][5][7]

Quantitative Data

The following table summarizes the key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Weight | 609.4 g/mol | [2] |

| 609.5 g/mol | [1] | |

| Molecular Formula | C21H40INO11 | [1][2] |

| Purity | ≥95% | [1][5][7] |

| CAS Number | 1698019-88-3 | [1] |

| Storage Condition | -20°C | [1] |

| Solubility | Water, DMSO, DCM, DMF | [1] |

Reaction Mechanism and Experimental Workflow

The primary application of the iodoacetamide moiety of this compound is the alkylation of free sulfhydryl groups on cysteine residues. This reaction proceeds via a nucleophilic substitution (SN2) mechanism, where the deprotonated thiol group (thiolate) of a cysteine residue attacks the carbon atom of the iodoacetamide group, displacing the iodine atom and forming a stable thioether linkage.[8]

For the carboxylic acid end, the reaction with a primary amine is typically facilitated by the use of activating agents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) to form a more reactive NHS ester, which then readily reacts with the amine to form a stable amide bond.[1][3][4]

Below are diagrams illustrating the chemical reaction of the iodoacetamide group with a cysteine residue and the general experimental workflow for protein PEGylation using this compound.

Figure 1: Thiol-Reactive Conjugation

Figure 2: Experimental Workflow for Protein PEGylation

Experimental Protocols

The following is a detailed protocol for the conjugation of this compound to a protein via a cysteine residue. This protocol is a composite based on general procedures for thiol-reactive PEGylation and may require optimization for specific proteins.[9]

Materials and Reagents

-

Protein containing at least one free cysteine residue

-

This compound

-

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.4, or other amine-free and thiol-free buffer such as HEPES.[9]

-

(Optional) Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP)

-

Quenching Reagent: L-cysteine or 2-mercaptoethanol

-

Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

-

Purification System: Size-exclusion chromatography (SEC) column, dialysis cassettes, or ion-exchange chromatography (IEX) system.[9][10]

Protocol

-

Protein Preparation:

-

Dissolve or exchange the protein into the Reaction Buffer at a concentration of 1-10 mg/mL.[9] The buffer must be free of primary amines (like Tris) and thiols.[9]

-

Degas the buffer to minimize oxidation of the protein's thiol groups.[9]

-

(Optional) If the target cysteine is in a disulfide bond, add a 10- to 50-fold molar excess of TCEP to the protein solution and incubate at room temperature for 30-60 minutes.[9]

-

-

Reagent Preparation:

-

Immediately before use, dissolve this compound in anhydrous DMF or DMSO to a concentration of 10-20 mM.[9]

-

-

Conjugation Reaction:

-

Add a 10- to 20-fold molar excess of the this compound stock solution to the protein solution.[9] The optimal molar ratio should be determined empirically for each protein.[9]

-

Gently mix the reaction solution.

-

Incubate at room temperature for 1-2 hours or at 4°C overnight.[9] The reaction should be protected from light.[9]

-

-

Quenching the Reaction:

-

Add a quenching reagent (e.g., L-cysteine or 2-mercaptoethanol) to a final concentration of 10-50 mM to react with any unreacted this compound.

-

Incubate for 15-30 minutes at room temperature.[9]

-

-

Purification of the PEGylated Protein:

-

Remove unreacted this compound, quenching reagent, and byproducts using a suitable purification method.

-

Size-Exclusion Chromatography (SEC): This is a common method for separating the larger PEGylated protein from smaller reactants.[9][10]

-

Ion-Exchange Chromatography (IEX): This can be used to separate PEGylated proteins from unreacted protein, as the PEG chain can shield charges on the protein surface.[10]

-

Dialysis: Dialyze the reaction mixture against the desired storage buffer using a dialysis cassette with an appropriate molecular weight cutoff.[9]

-

-

Analysis and Characterization:

-

Confirm the successful PEGylation and assess the purity of the conjugate using SDS-PAGE (which will show a shift in molecular weight) and mass spectrometry.

-

The degree of labeling (DOL), which is the average number of PEG molecules per protein, can also be determined.[9]

-

Conclusion

This compound is a powerful and versatile tool for the site-specific modification of proteins and other biomolecules. Its heterobifunctional nature, combined with the beneficial properties of the PEG spacer, makes it highly valuable in the development of next-generation therapeutics and advanced proteomics research. The protocols and information provided in this guide serve as a comprehensive resource for the successful application of this important bioconjugation reagent.

References

- 1. This compound, 1698019-88-3 | BroadPharm [broadpharm.com]

- 2. This compound | CymitQuimica [cymitquimica.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Iodoacetamido-PEG6-acid | BroadPharm [broadpharm.com]

- 5. Iodo PEG ,Iodo linkers,Iodo reagents | AxisPharm [axispharm.com]

- 6. Synthesis and characterization of novel thiol-reactive poly(ethylene glycol) cross-linkers for extracellular-matrix-mimetic biomaterials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Iodo PEG | BroadPharm [broadpharm.com]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. Purification of Modified Therapeutic Proteins Available on the Market: An Analysis of Chromatography-Based Strategies - PMC [pmc.ncbi.nlm.nih.gov]

Stability and Storage of Iodoacetamide PEG Reagents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals